molecular formula C11H10ClNO2 B12863496 2-Chloro-3,8-dimethoxyquinoline

2-Chloro-3,8-dimethoxyquinoline

Cat. No.: B12863496
M. Wt: 223.65 g/mol
InChI Key: XFJASIRJGISINN-UHFFFAOYSA-N
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Description

2-Chloro-3,8-dimethoxyquinoline is a synthetically valuable quinoline derivative designed for research and development applications. Quinolines are a privileged scaffold in medicinal chemistry, known for their presence in a wide range of bioactive compounds and drugs . The specific substitution pattern on this compound—a reactive chlorine at the 2-position and methoxy groups at the 3- and 8-positions—makes it a versatile and multifunctional intermediate for constructing more complex molecular architectures. The 2-chloro substituent is a key reactive site that can undergo various nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, to introduce alkyl, alkynyl, or amino groups . This allows researchers to rapidly generate a diverse library of quinoline-based compounds for biological screening. The formyl group (aldehyde) in similar 2-chloro-3-formylquinolines is frequently used in condensation reactions to form Schiff bases, hydrazones, and other derivatives, which are valuable in the development of new materials and ligands . While the specific biological profile of this compound may not be fully characterized, quinoline cores, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature. These include serving as antibacterial , antifungal , anti-inflammatory , antimalarial , and anticancer agents . The dimethoxy groups can influence the electronic properties of the ring system and contribute to interactions with biological targets. This compound is offered exclusively for laboratory research purposes to aid chemists and biochemists in drug discovery, materials science, and as a standard in analytical studies. It is supplied with high purity and is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-3,8-dimethoxyquinoline

InChI

InChI=1S/C11H10ClNO2/c1-14-8-5-3-4-7-6-9(15-2)11(12)13-10(7)8/h3-6H,1-2H3

InChI Key

XFJASIRJGISINN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)OC

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Chloro 3,8 Dimethoxyquinoline

Reactivity of the Chloro Substituent at Position 2

The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic substitution and is a versatile handle for various carbon-carbon bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro group at the 2-position of the quinoline nucleus is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring. masterorganicchemistry.comchemistrysteps.com A variety of nucleophiles can displace the chloride, leading to a diverse range of 2-substituted quinoline derivatives. For instance, the chlorine atom in 2-chloroquinoline (B121035) derivatives can be readily replaced by oxygen, nitrogen, and sulfur nucleophiles. nih.gov

The reaction of 2-chloroquinolines with amines is a well-established method for the synthesis of 2-aminoquinoline (B145021) derivatives. mdpi.comscispace.com Similarly, reaction with alkoxides, such as sodium methoxide, can introduce an alkoxy group at the 2-position. The presence of other substituents on the quinoline ring can influence the rate and outcome of these reactions. researchgate.net For example, the reaction of 2-chloroquinoline-3-carbaldehydes with amines and other nucleophiles has been extensively studied, demonstrating the ease of substitution at the C-2 position. nih.govrsc.org

NucleophileReagent ExampleProduct TypeReference
AmineBenzylamine2-Amino-3,8-dimethoxyquinoline derivative d-nb.info
AlkoxideSodium Methoxide2,3,8-Trimethoxyquinoline
ThiolThiomorpholine2-Thiomorpholino-3,8-dimethoxyquinoline derivative rsc.org
Triazole1,2,4-Triazole2-(1H-1,2,4-Triazol-1-yl)-3,8-dimethoxyquinoline researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloroquinolines

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 2-position of 2-chloro-3,8-dimethoxyquinoline. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for this transformation. libretexts.orgyonedalabs.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like PPh₃ are commonly used. bohrium.com The reactivity of the chloro group in these couplings can be influenced by the electronic nature of other substituents on the quinoline ring. nih.gov

Coupling PartnerCatalyst/Ligand SystemProduct TypeReference
Arylboronic acidPd(OAc)₂ / PPh₃2-Aryl-3,8-dimethoxyquinoline bohrium.com
Alkenylboronic acidPd(PPh₃)₄2-Alkenyl-3,8-dimethoxyquinoline libretexts.org
Alkylboronic acidPdCl₂(dppf)2-Alkyl-3,8-dimethoxyquinoline libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions for 2-Chloroquinolines

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, could also be applied to introduce further diversity at the 2-position. unisa.ac.za

Reductive Dehalogenation Pathways

The chloro substituent at the 2-position can be removed through reductive dehalogenation, yielding 3,8-dimethoxyquinoline. This transformation is typically achieved through catalytic hydrogenation. acs.orgresearchgate.net

Commonly used catalysts for this purpose include palladium on carbon (Pd/C) in the presence of a hydrogen source. prepchem.com The reaction conditions, such as hydrogen pressure, temperature, and the choice of solvent and base (e.g., triethylamine), can be optimized to ensure complete dehalogenation while minimizing reduction of the quinoline ring itself. prepchem.com However, under certain conditions, further reduction of the quinoline ring to form tetrahydroquinoline derivatives can occur. prepchem.com Alternative methods for reductive dehalogenation might involve the use of other reducing agents like indium in the presence of an acid. researchgate.net

Catalyst/Reducing AgentReaction ConditionsProductReference
5% Pd/C, H₂Ethanol, Triethylamine, Parr Hydrogenator3,8-Dimethoxyquinoline prepchem.com
Pt Nanoparticles/Carbon, H₂Toluene, Room Temperature3,8-Dimethoxyquinoline acs.org
Gold Nanoparticles/TiO₂, H₂Toluene, 2 MPa H₂3,8-Dimethoxyquinoline and/or 1,2,3,4-Tetrahydro-3,8-dimethoxyquinoline fudan.edu.cn
Indium Metal / H⁺Diluted Hydrochloric Acid3,8-Dimethoxyquinoline researchgate.net

Table 3: Conditions for Reductive Dehalogenation of Chloroquinolines

Reactivity of the Methoxy (B1213986) Substituents at Positions 3 and 8

The methoxy groups at positions 3 and 8 are generally stable but can be cleaved under specific, often harsh, reaction conditions to yield the corresponding hydroxyquinolines.

Regioselective Demethylation Studies

The selective cleavage of one methoxy group in the presence of another is a significant challenge in the chemistry of dimethoxyquinolines. Regioselective demethylation can be influenced by the electronic and steric environment of each methoxy group. Reagents like boron tribromide (BBr₃) are commonly used for the demethylation of aryl methyl ethers. chempedia.inforesearchgate.net The reaction conditions, such as temperature and stoichiometry of the reagent, can be tuned to favor the cleavage of one methoxy group over the other. google.com

Theoretical studies, such as those using Density Functional Theory (DFT), can help rationalize the observed regioselectivity by analyzing the bond energies and thermodynamic parameters of the demethylation process at different positions. researchgate.net For instance, the presence of other functional groups on the quinoline ring can significantly impact which methoxy group is more susceptible to cleavage. researchgate.net

ReagentConditionsPotential Product(s)Reference
Boron Tribromide (BBr₃)Dichloromethane, low temperature2-Chloro-3-hydroxy-8-methoxyquinoline or 2-Chloro-8-hydroxy-3-methoxyquinoline researchgate.net
Aluminum Chloride (AlCl₃)Dichloromethane, room temperature2-Chloro-3-hydroxy-8-methoxyquinoline or 2-Chloro-8-hydroxy-3-methoxyquinoline google.com
Pyridinium ChlorideHigh temperatureMixture of demethylated products google.com

Table 4: Reagents for Regioselective Demethylation of Dimethoxyquinolines

Hydrolysis and Ether Cleavage Reactions

The methoxy groups of this compound can be cleaved through hydrolysis, typically under strong acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from acids like HBr or HI) or water. orgoreview.comlibretexts.orgyoutube.com

The cleavage of aryl methyl ethers generally requires harsh conditions. masterorganicchemistry.com The mechanism can proceed via an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. orgoreview.comlibretexts.org In the case of this compound, the products would be the corresponding hydroxy derivatives. Due to the stability of the aryl-oxygen bond, the cleavage typically results in a phenol (B47542) and a methyl halide. libretexts.org Complete hydrolysis of both methoxy groups would lead to the formation of 2-chloro-3,8-dihydroxyquinoline.

ReagentConditionsProductReference
Hydrobromic Acid (HBr)Heat2-Chloro-3,8-dihydroxyquinoline libretexts.org
Hydroiodic Acid (HI)Heat2-Chloro-3,8-dihydroxyquinoline masterorganicchemistry.com

Table 5: Conditions for Hydrolysis and Ether Cleavage of Methoxyquinolines

Derivatization at Unsubstituted Positions and Fusion Reactions

The unsubstituted C-4 position of the this compound ring is particularly susceptible to electrophilic substitution, providing a key entry point for functionalization. This allows for the introduction of various groups that can be further elaborated into fused ring systems or linked to other pharmacologically active moieties.

The introduction of carbonyl groups, such as carbaldehydes and carboxylic acids, onto the quinoline nucleus is a crucial first step for many synthetic pathways. These functional groups serve as versatile handles for further molecular modifications.

Carbaldehyde Synthesis: The most common and efficient method for introducing a formyl (carbaldehyde) group at the C-4 position of an electron-rich quinoline ring is the Vilsmeier-Haack reaction . chemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds via electrophilic substitution on the activated quinoline ring.

For instance, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) has been synthesized from 2',5'-dimethoxyacetanilide by treatment with POCl₃ and DMF. chemicalbook.com The process involves Vilsmeier cyclisation of the acetanilide (B955), where the electron-donating methoxy groups facilitate the reaction. The reaction is typically heated to temperatures between 75°C and 90°C to ensure completion. chemicalbook.com

Carboxylic Acid and Ester Synthesis: The formyl group of the resulting this compound-4-carbaldehyde can be readily converted into a carboxylic acid or its ester derivatives.

Oxidation: One route to the carboxylic acid is through the oxidation of the carbaldehyde.

Cannizzaro Reaction: The Cannizzaro reaction, performed on 2-chloro-3-formylquinolines using a strong base, can yield a mixture of the corresponding carboxylic acid and alcohol (in this case, 2-methoxyquinoline-3-carboxylic acid and 2-methoxyquinolin-3-yl-methanol), as the chloro group is often substituted by a methoxy group from the methanolic solvent under these conditions. ias.ac.in

Direct Conversion to Ester: A direct and efficient one-step conversion of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde to its corresponding ethyl carboxylate has been achieved. nih.gov This synthesis involves reacting the carbaldehyde with sodium cyanide (NaCN) in the presence of manganese dioxide (MnO₂) in absolute ethanol. nih.gov

Table 1: Synthesis of Carbonyl Functionalities

Starting MaterialReagents and ConditionsProductYieldReference
2',5'-DimethoxyacetanilidePOCl₃, DMF, 75°C, 4.5 h2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde11% chemicalbook.com
2-Chloro-3-formylquinolines1. NaOH, MeOH/H₂O; 2. H₃O⁺2-Methoxyquinoline-3-carboxylic acid- ias.ac.in
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehydeNaCN, MnO₂, EtOH, 0°C to 25°C, 3 hEthyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate- nih.gov

The aldehyde functionality in 2-chloro-3-formylquinoline derivatives is a versatile anchor for building molecular complexity through various condensation reactions. smolecule.com These reactions typically involve the nucleophilic attack on the carbonyl carbon followed by dehydration. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638). wikipedia.orgtandfonline.com For example, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde has been reacted with malononitrile (B47326) in the presence of piperidine to yield 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanoacrylonitrile. tandfonline.com This type of reaction creates a new carbon-carbon double bond, extending the conjugated system of the molecule.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene by reacting the aldehyde with a phosphorus ylide (e.g., acetylmethylenetriphenylphosphorane). masterorganicchemistry.comresearchgate.net This reaction is highly valuable for the specific formation of carbon-carbon double bonds. masterorganicchemistry.com

Condensation with Amines and Hydrazines: The formyl group readily condenses with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.gov These products are often stable, but can also serve as intermediates for further transformations. For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with various substituted anilines to form Schiff bases. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces a hydrazone, which can be further reacted to create larger, hybrid molecules. nih.govresearchgate.net

Claisen-Schmidt Condensation: This base-catalyzed condensation occurs between an aldehyde and a ketone. ias.ac.in For instance, 2-methoxy-3-formylquinolines (derived from their 2-chloro counterparts) have been condensed with acetone (B3395972) in the presence of sulfuric acid to produce 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-ones, which are key intermediates for the synthesis of furoquinolines. ias.ac.in

Table 2: Examples of Condensation Reactions

Quinoline DerivativeReactantReaction TypeProductReference
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehydeMalononitrileKnoevenagel Condensation3-(2-Chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanoacrylonitrile tandfonline.com
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted AnilinesSchiff Base Formation1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.gov
2-Methoxy-3-formylquinolineAcetoneClaisen-Schmidt Condensation4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one ias.ac.in
2-Chloroquinoline-3-carbaldehyde (B1585622)Meldrum's AcidKnoevenagel CondensationIntermediate for pyranoquinoline synthesis researchgate.net

The functional groups introduced in the previous steps, particularly at the C-3 and C-4 positions, are instrumental in constructing fused heterocyclic systems. These reactions lead to the formation of polycyclic structures such as pyranoquinolines and furoquinolines, which are prevalent in many natural alkaloids and pharmacologically active compounds. ias.ac.in

Synthesis of Pyranoquinolines: Pyrano[2,3-b]quinoline derivatives can be synthesized efficiently through multi-component reactions. One such method involves a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde, malononitrile, and a 1,3-dicarbonyl compound under microwave irradiation. researchgate.net This approach is valued for its efficiency and mild reaction conditions. researchgate.net An alternative, stepwise synthesis involves the initial condensation of the 2-chloro-3-formylquinolone with Meldrum's acid, followed by alkylation and hydrolysis to yield the target pyrano[2,3-b]quinolines. researchgate.net

Synthesis of Furoquinolines: The synthesis of the furo[2,3-b]quinoline (B11916999) skeleton, a core structure in many alkaloids, can be achieved from 2-chloro-3-formylquinoline precursors. ias.ac.in A common strategy involves converting the 2-chloro-3-formylquinoline into a 2-methoxy-3-formylquinoline. This intermediate undergoes a Claisen-Schmidt condensation with acetone to form a butenone derivative. Subsequent bromocyclization and dehydrobromination of the butenone yields the desired 2-acetylfuro[2,3-b]quinoline. ias.ac.in Other methods, such as the Rap–Stoermer reaction and oxidative cyclization, have also been employed to construct the furoquinoline ring system. rroij.com

Table 3: Synthesis of Fused Heterocycles

Starting MaterialKey ReactionsFused HeterocycleReference
2-Chloroquinoline-3-carbaldehydes, malononitrile, 1,3-dicarbonyl compoundsOne-pot, three-component reaction (microwave)Pyrano[2,3-b]quinolines researchgate.net
2-Chloro-3-formylquinolones, Meldrum's acidCondensation, alkylation, hydrolysisPyrano[2,3-b]quinolines researchgate.net
2-Methoxy-3-formylquinolines (from 2-chloro precursors)Condensation with acetone, bromocyclization, dehydrobromination2-Acetylfuro[2,3-b]quinolines ias.ac.in

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. The this compound scaffold serves as an excellent platform for creating such hybrid compounds, aiming to achieve synergistic or multi-target biological activity. rsc.org

The versatile reactivity of the 2-chloro and 3-formyl groups allows for the covalent linking of various other heterocyclic systems known for their pharmacological properties.

Thiazolobenzimidazolone Hybrids: A notable example is the synthesis of quinoline-thiazolobenzimidazolone hybrids. Starting from 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)oxirane-2,2-dicarbonitrile (which is derived from the corresponding carbaldehyde), reaction with 2-mercaptobenzimidazole (B194830) yielded a hybrid molecule that demonstrated significant anticancer activity through the induction of caspase-dependent apoptosis. tandfonline.com

Triazine Hybrids: Hybrid molecules incorporating a 1,2,4-triazine (B1199460) moiety have been synthesized via a simple condensation reaction between a 2-chloro-3-formylquinoline derivative and 3-hydrazinyl-1,2,4-triazine. mdpi.com These hybrids have been evaluated in silico for potential anti-Alzheimer and anticancer activities. mdpi.com

Indolinone Hybrids: Condensation of 2-chloroquinoline-3-carbaldehydes with substituted indolin-2-ones has yielded a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. nih.gov These hybrid molecules, which combine the quinoline and isatin (B1672199) pharmacophores, have shown potent and selective cytotoxic efficacy against ovarian cancer cell lines. nih.gov

Azetidinone Hybrids: The Schiff bases formed from the condensation of 2-chloro-3-formylquinolines can be further reacted to create more complex fused systems. For example, reaction with chloroacetyl chloride leads to the formation of azetidin-2-one (B1220530) (β-lactam) rings fused to the quinoline core, resulting in compounds with potential antimicrobial activity. researchgate.netorientjchem.org

The synthesis of these hybrid molecules underscores the utility of this compound as a versatile building block in medicinal chemistry for the development of new therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,8 Dimethoxyquinoline and Its Analogs

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational aspects of quinoline (B57606) derivatives. researchgate.netyok.gov.tr The analysis of experimental spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the unambiguous assignment of vibrational bands. researchgate.net

For quinoline analogs, characteristic vibrational modes can be assigned to specific functional groups. For instance, in a related compound, 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one, FT-IR spectroscopy revealed significant bands corresponding to N-H stretching (3296 cm⁻¹), aromatic C-H stretching (3001 cm⁻¹), C=O stretching (1713 cm⁻¹), C=C and C=N stretching (1612, 1564 cm⁻¹), C-O-C stretching (1269, 1044 cm⁻¹), and C-Cl stretching (770 cm⁻¹). nih.gov In another example, 2-chloro-8-methoxyquinoline-3-carbaldehyde, the aldehyde C-H stretch is observed at 2862 cm⁻¹, the C=O stretch at 1684 cm⁻¹, and the C-Cl stretch at 763 cm⁻¹. nih.gov These assignments are consistent with the expected vibrational frequencies for these functional groups.

DFT calculations have been shown to be valuable in correlating molecular structure with Raman spectra of quinolines. researchgate.net For instance, the protonation at the N1 position of the quinoline ring can cause significant changes in the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net The introduction of substituents, such as chloro and methoxy (B1213986) groups, can disturb certain molecular vibrations, leading to observable shifts in the spectra. researchgate.netiosrjournals.org

Table 1: Characteristic FT-IR Bands for Analogs of 2-Chloro-3,8-dimethoxyquinoline

Functional Group Wavenumber (cm⁻¹) Compound
N-H Stretch 3296 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
Aromatic C-H Stretch 3001 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
Aldehyde C-H Stretch 2862 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov
C=O Stretch 1713 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
C=O Stretch 1684 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov
C=C, C=N Stretch 1612, 1564 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
C-O-C Stretch 1269, 1044 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
C-Cl Stretch 770 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov
C-Cl Stretch 763 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, including this compound and its analogs. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, while 2D NMR techniques like COSY help establish connectivity between atoms. acs.orgacs.org

In the ¹H NMR spectrum of a related compound, 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, the aromatic protons on the quinoline ring appear at distinct chemical shifts: H-4 at 8.90 ppm (singlet), H-7 at 7.04 ppm (doublet, J = 8.6 Hz), and H-6 at 6.83 ppm (doublet, J = 8.6 Hz). mdpi.com The two methoxy groups give rise to singlets at 4.03 ppm and 3.98 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. For the same analog, the carbon atoms of the quinoline ring are observed at various chemical shifts, with the methoxy-substituted carbons C8 and C5 appearing at 148.81 ppm and 148.40 ppm, respectively. mdpi.comresearchgate.net The carbon bearing the chloro group, C2, is found at 142.52 ppm. mdpi.comresearchgate.net The carbons of the methoxy groups appear at 56.24 ppm and 55.98 ppm. mdpi.comresearchgate.net

For complex structures, 2D NMR spectroscopy is crucial for unambiguous assignments. clockss.org COSY spectra reveal correlations between coupled protons, aiding in the assignment of protons within the quinoline ring system. acs.org

Table 2: ¹H and ¹³C NMR Data for an Analog of this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Compound
H-4 8.90 (s) 135.65 (CH) 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
H-6 6.83 (d, J=8.6 Hz) 127.06 (CH) 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
H-7 7.04 (d, J=8.6 Hz) 130.0 (CH) 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
5-OCH₃ - 55.98 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
8-OCH₃ 4.03 (s) & 3.98 (s) 56.24 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-2 - 142.52 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-3 - 135.87 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-4a - 127.57 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-5 - 148.40 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-8 - 148.81 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net
C-8a - 146.86 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). mdpi.com This allows for the unambiguous confirmation of the molecular formula. researchgate.net

For instance, the HRMS data for ethyl 8-chloro-6,7-dimethoxyquinoline-3-carboxylate, an analog, showed a calculated m/z for [M+H]⁺ of 296.0684, with the found value being 296.0679, confirming the molecular formula C₁₄H₁₅ClNO₄. rsc.org Similarly, for N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine, the calculated [M+H]⁺ was 465.0885 and the found value was 465.0890, corresponding to the formula C₂₄H₁₉Cl₂N₄O₂. nih.gov These examples highlight the precision of HRMS in structural verification of quinoline derivatives.

Table 3: HRMS Data for Analogs of this compound

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
Ethyl 8-chloro-6,7-dimethoxyquinoline-3-carboxylate C₁₄H₁₅ClNO₄ 296.0684 296.0679 rsc.org
N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine C₂₄H₁₉Cl₂N₄O₂ 465.0885 465.0890 nih.gov
7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine C₂₅H₂₅N₂O₂ 385.1911 385.1919 nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation. researchgate.net The absorption profiles of quinoline derivatives are influenced by the position and nature of substituents. aanda.org

Studies on methyl-substituted quinolines have shown that the absorption profiles depend on the position of the methyl group. aanda.org Moving the methyl group from the heterocyclic to the homocyclic ring can result in a redshift and broadening of the absorption profile. aanda.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict electronic transitions and their oscillator strengths, which often show the same trends as experimental data. aanda.org For 2-chloro-3-methylquinoline, the UV-Vis spectra were recorded in the 200-400 nm range in both water and ethanol, indicating the influence of the solvent on the electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. researchgate.net

The crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, a closely related analog, has been determined. researchgate.net In this compound, the quinoline ring system is nearly planar, and the molecules are linked in the crystal by C-H···O and C-H···N interactions, forming layers. researchgate.net These layers are further connected into a three-dimensional network by π-π stacking interactions, with centroid-centroid distances of 3.557 Å and 3.703 Å. researchgate.net

Table 4: Crystal Data for an Analog of this compound

Parameter Value Compound
Molecular Formula C₁₂H₁₂ClNO 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
Crystal System Monoclinic 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
Space Group P2₁/c (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid chemmethod.com
a (Å) 17.4492 (12) 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
b (Å) 4.6271 (2) 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
c (Å) 14.3773 (7) 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
β (°) 113.297 (7) 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
V (ų) 1066.17 (10) 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov
Z 4 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov

Computational Chemistry Approaches to 2 Chloro 3,8 Dimethoxyquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are standard for achieving reliable results. dntb.gov.uanih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For quinoline systems, the geometry is influenced by its substituents. In 2-Chloro-3,8-dimethoxyquinoline, the chloro and methoxy (B1213986) groups will affect the planarity and electronic distribution of the quinoline core.

Studies on analogous compounds like 2-chloroquinoline-3-carboxaldehyde show that the bond length for a C-Cl bond on the quinoline ring is calculated to be approximately 1.751 Å. nih.gov The C-N bond lengths within the quinoline ring are typically around 1.33 Å, and C-C bonds range from 1.37 Å to 1.48 Å. nih.govmdpi.com The geometry of the methoxy groups, particularly their orientation relative to the quinoline ring, would be a key outcome of such a study.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary) Note: These values are illustrative, based on DFT studies of similar quinoline structures.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2-Cl~ 1.75
C3-O(methoxy)~ 1.36
C8-O(methoxy)~ 1.37
C2-N1~ 1.33
**Bond Angles (°) **Cl-C2-N1~ 115
Cl-C2-C3~ 120
C2-C3-O(methoxy)~ 125
Dihedral Angles (°) C4-C3-O-CH₃~ 0 or 180
C7-C8-O-CH₃~ 0 or 180

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. rsc.org

In computational studies of related compounds like 2-chloroquinoline-3-carboxaldehyde, the HOMO is typically distributed over the quinoline ring system, while the LUMO may be localized on specific regions depending on the electron-withdrawing or -donating nature of the substituents. nih.gov The presence of electron-donating methoxy groups and an electron-withdrawing chloro group in this compound would influence the energies and distributions of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Table 2: Predicted FMO Properties and Reactivity Indices for this compound (Exemplary) Note: Values are illustrative and based on calculations for analogous quinoline compounds.

ParameterFormulaPredicted Value (eV)
E(HOMO) --6.5
E(LUMO) --1.8
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.7
Electronegativity (χ) -(E(LUMO) + E(HOMO))/24.15
Chemical Hardness (η) (E(LUMO) - E(HOMO))/22.35
Global Softness (S) 1/(2η)0.21

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface. libretexts.org They are invaluable for predicting how molecules will interact and where electrophilic and nucleophilic attacks are likely to occur. walisongo.ac.id The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with green indicating neutral potential. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Around the nitrogen atom and the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): On the hydrogen atoms, particularly those of the methyl groups.

Natural Bond Orbital (NBO) analysis provides a more quantitative measure of charge distribution by calculating the charge localized on each atom. This analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule. dntb.gov.ua

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. dergipark.org.tr Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. acs.orgnih.gov

A theoretical vibrational analysis for this compound would predict characteristic stretching and bending modes. Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Exemplary) Note: These are expected ranges for characteristic vibrations based on related structures.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
C-H stretch (aromatic)3050 - 3150
C-H stretch (methyl)2900 - 3000
C=N stretch (ring)1550 - 1600
C=C stretch (ring)1450 - 1580
C-O stretch (methoxy)1020 - 1250
C-Cl stretch700 - 800

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and data storage. wikipedia.org DFT calculations are an effective way to predict the NLO properties of new molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large β value is indicative of significant NLO activity. functmaterials.org.ua

The NLO properties of organic molecules arise from the delocalization of π-electrons, leading to charge transfer within the molecule. nih.gov The combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the quinoline π-system suggests that this compound could exhibit NLO properties. Calculations on similar heterocyclic systems have shown that they can be promising NLO candidates. journaleras.comnih.gov The predicted hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for reference.

Table 4: Predicted Non-Linear Optical Properties for this compound (Exemplary) Note: Values are illustrative and based on DFT calculations of analogous compounds.

PropertySymbolPredicted Value (esu)
Dipole Momentμ~ 3.5 x 10⁻¹⁸
Mean Polarizability⟨α⟩~ 15 x 10⁻²⁴
First Hyperpolarizabilityβ_total> 100 x 10⁻³⁰

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can model the conformational flexibility of this compound, particularly the rotation of the methoxy groups, in a simulated environment (e.g., in a solvent like water).

By simulating the molecule's trajectory, MD can provide insights into:

The accessible conformations and their relative stabilities.

The stability of potential interactions with biological targets, such as proteins or DNA. nih.govmdpi.com

The formation of intramolecular hydrogen bonds, if applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical outcomes)

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not prominently featured in available literature, extensive QSAR studies have been conducted on the broader classes of quinoline and 2-chloroquinoline (B121035) derivatives. These studies are fundamental to understanding how structural modifications influence biological activity and are directly applicable to predicting the potential activities of the target compound.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with activity data. Common methodologies include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR).

For instance, 3D-QSAR studies on 2-chloroquinoline derivatives have been performed to understand their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net These models use steric and electrostatic field descriptors (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) to map the structural features crucial for activity. nih.gov The resulting contour maps from these analyses can guide the synthesis of more potent analogues. nih.gov

Similarly, QSAR models have been developed for quinoline derivatives as potential antimalarial agents. nih.govnih.gov These models have shown good statistical significance, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their predictive power. nih.gov For example, a study on 7-chloro-4-aminoquinoline derivatives evaluated the influence of steric (Molar Refractivity), hydrophobic (log P), and electronic (Dipole Moment) factors on antimalarial activity using multiple linear regression (MLR). asianpubs.org Another study on a large dataset of 2,4-disubstituted quinoline derivatives used CoMFA and CoMSIA models to successfully predict antimalarial activity. nih.gov These models help identify the essential structural requirements for activity, such as the role of specific substituents and linkers on the quinoline core. nih.govnih.gov

Table 1: Examples of QSAR Studies on Quinoline Derivatives
Derivative ClassPredicted ActivityQSAR Model(s)Key Statistical ParametersFindings/Relevant DescriptorsReference(s)
2-Chloroquinoline derivativesAntitubercularCoMFA, CoMSIANot specified in abstractContour maps identified key steric and electrostatic features for activity. nih.gov
Quinoline-based derivativesAntimalarialCoMFA, CoMSIA, HQSARq² = 0.69-0.80; r² = 0.79-0.80Structural features correlated with steric, electrostatic, hydrophobic, and hydrogen bond interactions. nih.gov
7-Chloro-4-aminoquinoline derivativesAntimalarialMultiple Linear Regression (MLR)Statistically significant modelsActivity influenced by steric (MR), hydrophobic (log P), and electronic (DM) factors. asianpubs.org
2,4-Disubstituted quinoline derivativesAntimalarialCoMFA, CoMSIAq² = 0.677 (CoMFA), 0.741 (CoMSIA)Models guided the design of new derivatives with amide and secondary amine linkers. nih.gov
Quinoline, Isoquinoline, Quinazoline (B50416) derivativesAnti-Plasmodium falciparumMLR, MNLR, ANNr² = 0.659 (MLR), 0.714 (MNLR), 0.763 (ANN)Quantum, physicochemical, and thermodynamic descriptors were used to build predictive models.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates by predicting their binding affinity and mode. Although no specific docking studies for this compound were found, research on closely related quinoline derivatives against various biological targets provides significant insights into its potential mechanisms of action.

Antimalarial Targets: A primary target for quinoline-based antimalarial drugs is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme in the parasite's glycolytic pathway. scirp.orgukm.edu.my Docking studies have shown that quinoline derivatives, including chloroquine, can bind in or near the NADH cofactor-binding site of PfLDH, suggesting they may act as competitive inhibitors. scirp.orgukm.edu.myscispace.com The interactions often involve hydrogen bonding and hydrophobic contacts with key amino acid residues like PHE52, ALA98, and ILE119. ukm.edu.my

Antibacterial Targets: DNA gyrase is a well-established target for quinolone antibiotics. mdpi.com This enzyme is essential for bacterial DNA replication. Docking studies have been performed on various quinoline derivatives against DNA gyrase from different bacterial species, including E. coli, Salmonella typhi, and Mycobacterium tuberculosis. mdpi.comresearchgate.netbohrium.com These studies help elucidate the binding patterns within the enzyme's active site and rationalize the observed antibacterial activity. benthamdirect.comnih.gov For example, docking of quinoline derivatives into the DNA gyrase B subunit has been used to understand structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

Anticancer and Neurodegenerative Disease Targets: Research has explored the docking of quinoline derivatives into various targets relevant to cancer and neurodegenerative diseases. A study involving a derivative of the isomeric (E)-2-chloro-3-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)-5,8-dimethoxyquinoline highlighted its potential. This specific compound was synthesized via a condensation reaction between 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) and 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine. mdpi.comsciforum.net Molecular docking simulations predicted its interaction with two important targets:

Acetylcholinesterase (AChE): A key enzyme in the pathophysiology of Alzheimer's disease. The 5,8-dimethoxyquinoline (B1605891) derivative showed a high binding affinity with a docking score of -9.5 kcal/mol. The binding was stabilized by hydrogen bonds with residues GLY A:121, GLU A:202, and TYR A:337, as well as Pi-Pi stacking interactions with TRP A:286 and PHE A:338. mdpi.com

Tubulin: A critical protein in cell division, making it a major target for anticancer drugs. The same derivative exhibited a strong affinity for tubulin with a docking score of -9.8 kcal/mol. sciforum.net

Other anticancer targets for quinoline derivatives include phosphatidylinositol 3-kinases (PI3K) and c-Met kinase. nih.govrjraap.comnih.gov Docking studies of pyrazoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) showed good binding scores against PI3K, suggesting their potential as inhibitors. rjraap.com

Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives
Derivative/ClassBiological TargetPDB IDDocking Score / Binding AffinityKey Interacting ResiduesReference(s)
4-Aminoquinoline hybridsP. falciparum Lactate Dehydrogenase (PfLDH)1CETHigher binding affinity than chloroquinePHE52, VAL26, ILE54, ILE119, ALA98 ukm.edu.my
Quinoline derivativesP. falciparum Lactate Dehydrogenase (PfLDH)1LDGNot specifiedBinds at active site, interacts with key residue ASP53 scispace.com
(E)-2-chloro-3-((...))-5,8-dimethoxyquinoline Acetylcholinesterase (AChE)4M0E-9.5 kcal/molHydrogen bonds (GLY A:121, GLU A:202, TYR A:337), Pi-Pi stacking (TRP A:286, PHE A:338) mdpi.com
(E)-2-chloro-3-((...))-5,8-dimethoxyquinoline Tubulin1SA0-9.8 kcal/molVan der Waals and Pi-Alkyl interactions sciforum.net
Pyrazoline derivatives from 2-chloroquinoline-3-carbaldehydePI3K InhibitorsNot specified-7.85 and -7.17 Kcal/mol for best compoundsNot specified rjraap.com
Hydrazono-quinoline derivativesE. coli DNA Gyrase B5L3JIC₅₀ = 4.56 - 21.67 µMNot specified nih.gov
Quinoline derivativesHIV Reverse Transcriptase4I2P-10.67 (best compound)Good interactions with active domain nih.gov
Chloroquinoline-benzenesulfonamide hybridsPI3K enzymeNot specifiedNot specifiedExplored binding mode in active site nih.gov

Investigation of Biological Activities of 2 Chloro 3,8 Dimethoxyquinoline and Its Analogs in Vitro and Mechanistic Focus

Anticancer Activity Research (In Vitro Studies)

Quinoline (B57606) derivatives have demonstrated notable potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. researchgate.netnih.gov

The antiproliferative activity of 2-chloroquinoline (B121035) derivatives has been evaluated against a panel of human cancer cell lines. For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and tested for their cytotoxic effects. One such derivative, an 8-methoxy substituted compound (LM07), exhibited cytotoxicity against the A2780 ovarian cancer cell line with an IC50 value of 32 μM. nih.gov Other analogs with different substitution patterns also showed activity; for example, a 6-methoxy substituted derivative (LM05) displayed activity against PC3 prostate cancer cells at high concentrations (IC50 ~90 μM). nih.gov

In another study, novel quinoline-thiazolobenzimidazolone hybrids were synthesized from a derivative of 2-chloro-5,8-dimethoxyquinoline. tandfonline.com Two of these hybrids, compounds 17 and 18, showed notable toxicity of nearly 50% against two cancer cell lines at a concentration of 100 μM. tandfonline.com Furthermore, various substituted quinoline analogs have been tested against cell lines such as the human lung carcinoma (A549), human breast cancer (MCF-7), and human liver cancer (HepG2) cell lines, with some compounds showing significant anti-proliferative potential. neuroquantology.comrsc.org For example, 5-Bromo-6,8-dimethoxy-quinoline demonstrated excellent cytotoxicity against HT29, A549, Hep3B, HeLa, and MCF-7 cell lines. neuroquantology.com

Table 1: Antiproliferative Activity of 2-Chloro-3,8-dimethoxyquinoline Analogs

Compound/Analog Cancer Cell Line Activity (IC50) Reference
8-methoxy substituted 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM07) A2780 (Ovarian) 32 μM nih.gov
6-methoxy substituted 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM05) PC3 (Prostate) ~90 μM nih.gov
Quinoline-thiazolobenzimidazolone hybrid 17 Cancer cell lines ~50% toxicity at 100 μM tandfonline.com
Quinoline-thiazolobenzimidazolone hybrid 18 Cancer cell lines ~50% toxicity at 100 μM tandfonline.com
5-Bromo-6,8-dimethoxy-quinoline HT29, A549, Hep3B, HeLa, MCF-7 Excellent cytotoxicity neuroquantology.com

The anticancer effects of quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. mdpi.com For example, certain quinoline-based compounds have been shown to induce apoptosis by activating caspases, which are key enzymes in the apoptotic cascade. tandfonline.com Specifically, the activation of caspase-3 and caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 at higher concentrations indicates a concentration-dependent mechanism that may also involve the intrinsic pathway. tandfonline.com

Cell cycle arrest is another important mechanism. Some quinoline derivatives have been found to cause cell cycle arrest at the G2/M phase. orientjchem.org However, other studies have reported cell cycle arrest at the G1 phase. For instance, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the p27kip1 protein, which is a regulator of the transition from the G0 to the S phase of the cell cycle. mdpi.com The ability of quinoline derivatives to induce cell cycle arrest highlights their potential to inhibit cancer cell proliferation. researchgate.net

The molecular targets of quinoline derivatives in cancer cells are diverse. Kinases, which are crucial for cell signaling and growth, are a major class of targets. Quinoline-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), protein kinase CK2, and insulin-like growth factor 1 receptor (IGF-1R). orientjchem.orgtandfonline.com For example, a series of 3-quinoline carboxylic acids were designed and evaluated as inhibitors of protein kinase CK2. tandfonline.com Another study focused on the development of 4-anilinoquinolines as inhibitors of cyclin G associated kinase (GAK). nih.gov

Tubulin polymerization is another critical process in cell division that is targeted by some quinoline derivatives. researchgate.net By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. neuroquantology.com For instance, a 2-aryl-trimethoxyquinoline analog was identified as a potent inhibitor of tubulin polymerization. neuroquantology.com Furthermore, some quinoline derivatives are believed to exert their anticancer effects by intercalating with DNA, thereby interfering with DNA replication and transcription. nih.gov

Antimicrobial Activity Research (In Vitro Studies)

Quinoline derivatives have also been investigated for their potential to combat microbial infections. mdpi.com Their antimicrobial properties are influenced by the nature and position of substituents on the quinoline ring.

Methoxy-substituted quinolines have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. Derivatives of 2-chloroquinoline have been specifically tested against various bacterial strains. For example, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown antibacterial activity. researchgate.net In particular, certain pyridone and coumarin (B35378) derivatives synthesized from an N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide precursor exhibited potent antibacterial activity against Staphylococcus aureus. researchgate.net

Furthermore, a study on facilely accessible quinoline derivatives revealed potent antibacterial activity against a range of multidrug-resistant Gram-positive bacterial strains. nih.govusf.edu While the parent compound this compound was not explicitly detailed in this specific study, related analogs with different substitutions showed significant efficacy. For instance, a compound with a 3-chloro-4-fluoro aniline (B41778) substitution at the 4-position and a p-isopropyl benzyl (B1604629) ether at the 6-position demonstrated a minimum inhibitory concentration (MIC) of 1.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other analogs also displayed potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.govusf.edu

Table 2: Antibacterial Activity of Quinoline Analogs

Compound/Analog Bacterial Strain Activity (MIC) Reference
Pyridone derivative 9b S. aureus Potent activity researchgate.net
Coumarin derivative 11c S. aureus Potent activity researchgate.net
Quinoline analog 6 MRSA 1.5 μg/mL nih.gov
Quinoline analog 7 MRSA 1.5 μg/mL nih.gov
Quinoline analog 7 MRSE 3.0 μg/mL nih.gov
Quinoline analog 7 VRE 1.5 μg/mL nih.gov

The antifungal potential of quinoline derivatives has also been explored. semanticscholar.org The presence of methoxy (B1213986) groups can enhance the lipophilicity of these compounds, which may improve their ability to permeate fungal cell membranes. Substituted 4-thiazolidinones derived from 2-chloro-3-formyl-5,8-dimethoxyquinoline have been synthesized and tested for their antifungal activities. researchgate.net Additionally, other studies have reported the screening of various quinoline derivatives against fungal species like Aspergillus niger, with some compounds showing significant inhibitory effects. fordham.edu

Antitubercular Potential

Quinoline-based compounds have demonstrated notable potential as antitubercular agents. nih.gov For instance, a series of quinoline-based pyrimidine (B1678525) derivatives were synthesized and evaluated for their antitubercular activity. Among them, a compound featuring a 4-OCH3 substitution showed the most promising activity with a minimum inhibitory concentration (MIC) of 0.20 μg/mL. researchgate.net Further research into arylcarboxamide derivatives identified compounds with significant activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Notably, the two most active compounds in this series displayed high selectivity towards mycobacterial cells over mammalian Vero cells, indicating a favorable preliminary safety profile. nih.gov

Antimalarial Efficacy Against Parasite Strains (e.g., P. falciparum)

The quinoline core is central to the development of many antimalarial drugs. nih.govnih.govnih.gov Research has shown that 2,3,8-trisubstituted quinoline derivatives can exhibit potent inhibition of Plasmodium falciparum. One such compound demonstrated an IC50 of 22 nM against the NF54 strain with low cytotoxicity. nih.gov However, this high potency was not always maintained against drug-resistant strains. nih.gov

The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, is a key strategy to combat drug resistance. nih.gove-century.us For example, artemisinin-triazine hybrids and hybrid-dimers have shown activity against chloroquine-sensitive (CQS), gametocytocidal (NF54), and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov One p-anisidino-substituted triazine hybrid-dimer was particularly effective against the NF54 strain and showed potency comparable to artesunate (B1665782) against the Dd2 strain. nih.gov

The tables below summarize the in vitro antimalarial activity of selected quinoline analogs against various P. falciparum strains.

Table 1: In Vitro Antimalarial Activity of Quinoline Analogs Against P. falciparum Strains

CompoundStrainIC50 (nM)Reference
2,3,8-Trisubstituted QuinolineNF5422 nih.gov

Table 2: In Vitro Antimalarial Activity of an Artemisinin-Triazine Hybrid-Dimer

CompoundStrainActivityReference
p-Anisidino-substituted triazine hybrid-dimerNF54Good antigametocytocidal activity nih.gov
p-Anisidino-substituted triazine hybrid-dimerDd2Potency comparable to artesunate nih.gov

Antileishmanial Activity

Quinoline derivatives have also been investigated for their potential against various Leishmania species. nih.gov A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was found to be highly effective against L. infantum and L. amazonensis. nih.gov It demonstrated high selectivity indices for both promastigote and amastigote forms of the parasites. nih.gov Mechanistic studies indicated that this compound induced changes in the parasites' mitochondrial membrane potential and increased the production of reactive oxygen species. researchgate.net

Another study on synthetic derivatives of vanillin, which can be considered structural analogs in some respects, also showed effectiveness against Leishmania infantum, L. amazonensis, and L. braziliensis. nih.gov These compounds were found to alter the parasite's mitochondrial membrane potential, leading to the production of reactive oxygen species and subsequent cell death. nih.gov

The table below presents the selectivity index of a chloroquinoline derivative against Leishmania species.

Table 3: Selectivity Index of 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) Against Leishmania Species

ParasiteFormSelectivity IndexReference
L. infantumPromastigote154.6 nih.gov
L. amazonensisPromastigote86.4 nih.gov
L. infantumAmastigote137.6 nih.gov
L. amazonensisAmastigote74.3 nih.gov

Antiviral Investigations

The antiviral properties of quinoline derivatives have been a subject of interest. mdpi.com While specific studies on the antiviral activity of this compound are limited, the broader class of quinolones has been tested against various viruses. researchgate.net For instance, some fluoroquinolones have shown effectiveness against vaccinia virus and papovaviruses. researchgate.net Modifications to the quinolone structure, such as the introduction of an aryl group at the piperazine (B1678402) moiety, have shifted their activity profile from antibacterial to antiviral, with specific action against HIV. researchgate.net The mechanism of action for some of these antiviral quinolones is thought to involve the inhibition of viral replication at the transcriptional level. researchgate.net

Other Relevant Biological Activities (In Vitro Mechanistic Studies)

Quinoline and quinazoline (B50416) derivatives have been reported to possess anti-inflammatory properties. nih.govderpharmachemica.com The therapeutic effects of many anti-inflammatory drugs are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. derpharmachemica.com Some quinazoline derivatives have been investigated as potential COX inhibitors. derpharmachemica.com For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds exhibiting good potency. derpharmachemica.com

The antioxidant potential of quinoline derivatives has been recognized. nih.govorientjchem.org The fused heterocyclic structure of quinoline can participate in scavenging free radicals. orientjchem.org The introduction of electron-donating groups, such as methoxy groups, can influence the antioxidant capacity of the molecule. While direct in vitro antioxidant studies on this compound are not extensively documented in the provided context, the general antioxidant properties of the quinoline class suggest this as a potential area of biological activity. researchgate.net

Receptor Binding Studies (excluding human trials)

Receptor binding studies are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. These in vitro assays, typically using radioligand binding techniques, quantify the interaction between a ligand (the test compound) and a receptor, providing crucial insights into the compound's potential biological targets and mechanism of action. For quinoline derivatives, including analogs of this compound, these studies have unveiled a broad spectrum of interactions with various receptor systems, highlighting their potential as modulators of key physiological pathways.

Detailed research findings from various studies have demonstrated the diverse receptor binding profiles of quinoline analogs. These compounds have been evaluated against receptors implicated in neurotransmission, immune response, and cancer progression.

Serotonin (B10506) (5-HT) Receptors: A range of quinoline derivatives have been synthesized and assessed for their affinity towards serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes. In one study, a series of quinolinecarboxylic acid amides were evaluated, with one derivative showing a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and displaying selectivity over 5-HT4 and D2 receptors. researchgate.net Similarly, 4-hydroxyquinoline-3-carboxylic acid derivatives have also demonstrated high affinity for the 5-HT3 receptor, with Ki values as low as 1.5 nM and 6.1 nM. researchgate.net Other research has focused on developing quinoline derivatives as potential PET ligands for 5-HT6 receptors. acs.orgptchm.pl

Cannabinoid (CB) Receptors: The cannabinoid receptors, particularly the CB2 receptor which is over-expressed in some tumor cells, have been a target for quinoline-based compounds. nih.gov Studies on carbon-11-labeled 2-oxoquinoline and 2-chloroquinoline derivatives revealed that several compounds exhibit potent in vitro binding affinities for the CB2 receptor with nanomolar Ki values. nih.gov These derivatives showed high selectivity for the CB2 receptor, with at least 100- to 2000-fold greater affinity compared to the CB1 receptor. nih.gov Mechanistic Quantitative Structure-Activity Relationship (QSAR) analyses have further indicated that substitutions at the C-8 position of the quinoline ring are a significant determinant of inhibitory activity at the cannabinoid receptor. tandfonline.com

Tyrosine Kinase Receptors (e.g., c-Met): The c-Met receptor, a tyrosine kinase, is a well-established target in cancer therapy. Several quinoline-based molecules have been designed as c-Met inhibitors. Docking studies suggest that the quinoline ring plays a crucial role in binding, often through π-π stacking interactions with tyrosine residues (e.g., Tyr1159) and hydrogen bonding between the quinoline nitrogen and methionine residues (e.g., Met1160) in the receptor's active site. nih.gov For instance, a 3,6-disubstituted quinoline analog demonstrated selective inhibition of c-Met kinase with an IC50 value of 9.3 nM. nih.gov Another series of 6,7-dimethoxy-4-anilinoquinolines were also synthesized and evaluated as potent c-Met inhibitors. nih.gov

Aryl Hydrocarbon Receptor (AHR): The Aryl hydrocarbon Receptor is a ligand-activated transcription factor that regulates immune responses in the gut. Research has identified 2,8-dihydroxyquinoline, an analog of the core structure, as a species-specific agonist for the human AHR. nih.gov Ligand binding competition studies confirmed that 2,8-dihydroxyquinoline is a direct human AHR ligand, capable of inducing the expression of target genes like CYP1A1 at nanomolar concentrations. nih.gov Other dihydroxylated quinoline analogs that were tested did not show the same activity, indicating a specific structure-activity relationship. nih.gov

Other Receptors: Quinoline derivatives have been investigated for their activity at other receptors as well. A series of novel quinoline compounds were developed as histamine (B1213489) H3 receptor inverse agonists, demonstrating nanomolar and subnanomolar potency in radioligand competition binding assays. acs.org Additionally, some quinoline derivatives have been found to bind to α1-adrenoceptors. acs.org In one study, a quinoline derivative was identified as a potent radioprotective agent that acts on the Toll-Like Receptor 2 (TLR2) and p53 pathways. nih.gov

The following tables summarize the receptor binding affinities of various quinoline analogs from different studies.

Table 1: Receptor Binding Affinity of Quinoline Derivatives

Compound Class Receptor Target Binding Affinity (Ki) Reference
Quinolinecarboxylic acid amide derivative 5-HT3 9.9 nM researchgate.net
4-Hydroxyquinoline-3-carboxylic acid derivative 5-HT3 1.5 nM researchgate.net
2-Oxoquinoline / 2-Chloroquinoline derivatives Cannabinoid CB2 Nanomolar range nih.gov
Condensed quinoline derivative (Compound 5b) 5-HT3 ~1.2 nM (Order of magnitude higher than quipazine) acs.org

Table 2: Inhibitory Concentration (IC50) of Quinoline Derivatives against Various Targets

Compound Class Target Inhibitory Concentration (IC50) Reference
3,6-Disubstituted quinoline c-Met Kinase 9.3 nM nih.gov
1,2,4-Triazine-quinoline hybrid (Compound 8e) COX-2 0.047 µM researchgate.net
3-Cyanoquinoline derivative Insulin-like growth factor-1 receptor (IGF-1R) 0.04 nM orientjchem.org
Quinoline derivative (Compound 40) PI3Kδ 1.9 nM nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 3,8 Dimethoxyquinoline Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of quinoline (B57606) derivatives can be significantly altered by the type and placement of various substituents on the quinoline ring. orientjchem.org Researchers have systematically introduced different functional groups at various positions to map out the structural requirements for optimal activity. orientjchem.org

Effects of Halogen Substitution

Halogen atoms, such as chlorine, bromine, and fluorine, play a pivotal role in modulating the biological properties of quinoline analogs. The presence of a halogen can influence factors like lipophilicity, which affects how easily a compound can cross cell membranes, and its electronic properties, which can impact binding to biological targets. orientjchem.orgmdpi.com

For instance, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org In the context of anticancer agents, halogen-substituted quinolines have garnered considerable interest due to the key role the halogen atom plays in their biological activities. sci-hub.se The presence of a halogen group in the side chain of a quinoline derivative can improve its anticancer activity by increasing its lipophilicity and, consequently, its cellular uptake. orientjchem.org

Studies on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have led to the synthesis of various heterocyclic compounds with promising antibacterial and anticancer activities. researchgate.net Furthermore, research on 7-chloroquinoline (B30040) derivatives has yielded compounds with notable antimalarial and antitumor activities. researchgate.net The substitution pattern of halogens also matters; for example, in a series of 5,7-dihalogen-8-hydroxyquinoline-derived organoruthenium complexes, the nature of the halogen leaving group significantly influenced the cytotoxic activity of the 8-hydroxyquinoline (B1678124) compounds. acs.org

Table 1: Effect of Halogen Substitution on Biological Activity of Quinoline Analogs
Compound ClassHalogen Position/TypeObserved EffectReference
Quinoline derivativesFluorine at C-6Enhanced antibacterial activity orientjchem.org
Quinoline derivativesHalogen in side chainImproved anticancer activity (increased lipophilicity and cellular uptake) orientjchem.org
2-Chloroquinoline-3-carbaldehyde derivativesChlorine at C-2Basis for synthesis of antibacterial and anticancer agents researchgate.net
7-Chloroquinoline derivativesChlorine at C-7Antimalarial and antitumor activity researchgate.net
5,7-Dihalogen-8-hydroxyquinoline-derived organoruthenium complexesHalogen at C-5 and C-7Nature of halogen leaving group influenced cytotoxicity acs.org

Role of Alkoxy Groups and Their Positioning

Alkoxy groups, particularly methoxy (B1213986) groups, are important substituents that can significantly impact the biological activity of quinoline derivatives. Their position on the quinoline ring is a critical determinant of their effect. orientjchem.org

In the context of anticancer activity, the presence of a methoxy group at the C-7 position of the quinoline ring has been demonstrated to improve a compound's antitumor properties. orientjchem.org The introduction of a 2-alkoxy group to the 1,4-naphthoquinone (B94277) moiety has been shown to increase antifungal activity. mdpi.com Furthermore, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed promising antimicrobial activity. nih.gov

The dimethoxy substitution pattern, as seen in 2-chloro-3,8-dimethoxyquinoline, is a recurring motif in biologically active molecules. For example, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) and 2,4-dichloro-6,7-dimethoxyquinoline (B1456953) have been used as starting materials for the synthesis of G9a-like protein (GLP) inhibitors. nih.gov The synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has also been explored for developing anticancer agents. nih.gov

Table 2: Influence of Alkoxy Group Position on Quinoline Analog Activity
Compound ClassAlkoxy Group and PositionObserved EffectReference
Quinoline-based anticancer drugsMethoxy at C-7Improved antitumor activity orientjchem.org
1,4-Naphthoquinone derivatives2-Alkoxy groupIncreased antifungal activity mdpi.com
1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids1-Alkoxy groupAntimicrobial activity nih.gov
Quinazoline (B50416) and Quinoline analogs6,7-Dimethoxy substitutionCore for G9a-like protein (GLP) inhibitors nih.gov
3,4-Diaryl-1,2,3,4-tetrahydroquinolines5,7-Dimethoxy substitutionAnticancer potential nih.gov

Impact of Modifications at the C-3 Position

The C-3 position of the quinoline scaffold is a key site for chemical modification, and alterations at this position have profound effects on biological activity. A variety of substituents, including carboxylic acid, amine, and hydroxyl groups, have been introduced at this position to explore their therapeutic potential. orientjchem.org

A structure-activity relationship analysis revealed that a carboxylic acid group at the C-3 position of the quinoline scaffold was crucial for inhibitory activity against insulin-like growth factor (IGF) receptors, which are implicated in cancer therapy. orientjchem.org Similarly, quinoline-3-carboxylic acid derivatives have been identified as inhibitors of VEGFR-2 and -3. mdpi.com

In a study of quinoline-5,8-quinones as Cdc25B inhibitors, substitutions at the C-3 position were found to be slightly superior to those at the C-2 or C-4 positions. nih.gov Modifications at the C-3 and C-6 positions of the quinoline scaffold have also been explored, leading to the discovery of selective c-Met kinase inhibitors. mdpi.com The synthesis of various heterocyclic compounds from 2-chloroquinoline-3-carbaldehyde highlights the versatility of the C-3 position for generating diverse chemical entities with potential biological applications. researchgate.net

Table 3: Effect of C-3 Position Modifications on Quinoline Analog Activity
Compound ClassModification at C-3Observed EffectReference
Quinoline carboxylic acid derivativesCarboxylic acid groupCrucial for IGF receptor inhibitory activity orientjchem.org
Quinoline-3-carboxylic acid derivativesCarboxylic acid groupInhibition of VEGFR-2 and -3 mdpi.com
Quinoline-5,8-quinonesVarious substitutionsSlightly superior Cdc25B inhibition compared to C-2/C-4 substitutions nih.gov
3,6-Disubstituted quinolinesModifications at C-3 and C-6Selective c-Met kinase inhibition mdpi.com
Derivatives of 2-chloroquinoline-3-carbaldehydeVarious heterocyclic moietiesAntibacterial and anticancer activities researchgate.net

Stereochemical Considerations and Their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of quinoline derivatives. The spatial orientation of substituents can influence how a molecule interacts with its biological target, leading to differences in potency and selectivity between stereoisomers.

For example, in some quinoline derivatives, the stereochemistry of a chiral center in the side chain plays a role in their anticancer activity. It has been observed that compounds with an (R)-configuration at the chiral center are more active than those with an (S)-configuration. orientjchem.org This highlights the importance of controlling the stereochemistry during the synthesis of such compounds to maximize their therapeutic effect.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided results, the general principle that stereoisomerism can affect the biological activity of quinoline derivatives is well-established. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles (excluding human trials)

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key structural features (the pharmacophore) required for a molecule to bind to a specific biological target and exert a desired effect. These methods are particularly useful when the three-dimensional structure of the target protein is unknown. ijprajournal.com

For quinoline derivatives, these approaches have been successfully applied to design new compounds with enhanced biological activity. mdpi.comnih.gov By analyzing a set of known active compounds, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed to correlate the three-dimensional structure of the molecules with their biological activity. mdpi.comnih.gov

For instance, a 3D-QSAR study on a series of quinoline-based compounds with anti-gastric cancer activity led to the identification of structural features beneficial for enhancing this activity. mdpi.comnih.gov Based on the contour maps generated by the model, new quinoline compounds were designed with improved predicted biological activity. mdpi.comresearchgate.net This ligand-based approach has been a well-established method for developing predictive models and guiding the design of new drug candidates. mdpi.com

Future Research Directions and Applications in Academic Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized quinolines is a mature field, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. nih.govnih.gov However, these traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous reagents, which are significant drawbacks from an environmental and economic perspective. nih.govrsc.org Consequently, a major focus of future research is the development of more efficient and sustainable synthetic routes to quinoline (B57606) derivatives, including 2-Chloro-3,8-dimethoxyquinoline.

Modern synthetic strategies are increasingly focused on green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. researchgate.net For the synthesis of quinoline derivatives, methods like microwave-assisted synthesis, ultrasound irradiation, and the use of polymer-supported or nanocatalysts are gaining prominence. rsc.orgresearchgate.netnih.gov These techniques can lead to significantly reduced reaction times, improved yields, and easier product purification. nih.gov

A key precursor for many substituted quinolines is a corresponding carbaldehyde. For instance, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) has been synthesized from 2',5'-dimethoxyacetanilide in a process involving phosphorus oxychloride and dimethylformamide. bioline.org.br This carbaldehyde can then be converted to other functionalized quinolines, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, through a reaction with sodium cyanide and manganese dioxide in ethanol. nih.gov

Future research in this area will likely focus on palladium-catalyzed intramolecular cyclizations and multi-component reactions that allow for the construction of the quinoline core in a single step from readily available starting materials. nih.govacs.org These methods offer high atom economy and the potential for creating diverse libraries of substituted quinolines for various applications. The development of a direct and high-yielding synthesis of this compound, which currently lacks a well-documented direct route, would be a significant advancement.

Rational Design of Next-Generation Quinoline-Based Probes for Biological Research

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of biological probes. crimsonpublishers.com The rational design of quinoline-based fluorescent probes allows for the creation of molecules with tunable photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govnih.govacs.org These probes are invaluable tools for live-cell imaging, allowing for the visualization and tracking of biological processes in real-time. nih.govresearchgate.net

The modular nature of the quinoline core is a key advantage in probe design. nih.gov By strategically introducing different functional groups at various positions on the quinoline ring, researchers can create probes that are sensitive to specific analytes or environmental conditions. For example, quinoline-based probes have been developed to detect changes in intracellular pH, viscosity, and the concentration of metal ions like zinc. nih.govsioc-journal.cnnih.gov

Future research will focus on creating more sophisticated probes with enhanced capabilities. This includes the development of two-photon or multi-photon fluorescent probes that allow for deeper tissue penetration and reduced phototoxicity, making them ideal for in vivo imaging. crimsonpublishers.com There is also a growing interest in creating "theranostic" probes, which combine diagnostic and therapeutic functions in a single molecule. nih.gov For instance, a quinoline-based probe could be designed to not only detect a specific disease marker but also deliver a therapeutic agent to the target site. The unique substitution pattern of this compound could be leveraged to fine-tune the electronic and steric properties of such probes, potentially leading to improved selectivity and performance.

Advanced Computational Studies for Predictive Modeling and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of quinoline derivatives. rsc.orgscirp.org DFT calculations allow for the prediction of a wide range of molecular properties, including geometric structures, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. nih.govscirp.org This information is crucial for understanding the reactivity and potential applications of these compounds.

For example, computational studies can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. arabjchem.org They can also be used to model the interaction of quinoline derivatives with biological targets, such as enzymes or receptors, providing insights into their mechanism of action. nih.govacs.org This predictive power can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the most promising predicted activities. mdpi.com

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of quinoline derivatives and their interactions with their environment over time. doi.org These simulations can be used to study the conformational changes of quinoline-based ligands upon binding to a protein or to understand their transport across cell membranes. nih.gov

Future computational work on this compound will likely involve a combination of DFT and MD simulations to:

Elucidate the mechanisms of its synthesis and reactions.

Predict its photophysical properties for the design of novel fluorescent probes.

Model its interactions with various biological targets to explore its therapeutic potential.

Exploration of Multi-Target Directed Ligands Based on the Quinoline Scaffold

Complex diseases such as cancer and Alzheimer's disease are often multifactorial, involving multiple biological pathways. nih.gov This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov The quinoline scaffold is an attractive platform for the design of MTDLs due to its ability to be readily functionalized and its proven activity against a wide range of biological targets. nih.gov

The strategy of molecular hybridization, where the quinoline core is combined with other pharmacologically active moieties, has proven to be a successful approach for creating MTDLs. nih.govnih.govresearchgate.net For example, quinoline-chalcone hybrids have shown promise as anticancer agents by targeting multiple pathways involved in tumor growth. nih.gov Similarly, quinoline-tacrine hybrids are being investigated for the treatment of Alzheimer's disease by simultaneously inhibiting cholinesterase and modulating other disease-related targets. nih.gov

The specific substituents on the quinoline ring play a crucial role in determining the multi-target activity profile of the resulting hybrid molecule. The chloro and dimethoxy groups of this compound offer unique opportunities for derivatization and interaction with biological targets. Future research in this area will focus on the rational design and synthesis of novel hybrid molecules based on the this compound scaffold. These efforts will be guided by computational modeling to predict the binding affinities of the hybrid compounds for their intended targets, with the ultimate goal of developing more effective and less toxic therapies for complex diseases. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3,8-dimethoxyquinoline, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce a formyl group at the 3-position of the quinoline core. For example, 2-chloro-8-methylquinoline-3-carbaldehyde was prepared by reacting N-(2-tolyl)acetamide with the Vilsmeier-Haack reagent at 353 K for 15 hours, followed by recrystallization . Optimization involves adjusting reaction time, temperature, and solvent (e.g., methanol or petroleum ether/ethyl acetate mixtures) to improve yield and purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

X-ray crystallography is essential for structural confirmation. For instance, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802° have been reported for 2-chloro-8-methoxyquinoline-3-carbaldehyde . Spectroscopic methods include:

  • ¹H/¹³C NMR : To verify substituent positions and methoxy groups.
  • IR spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and chloro-quinoline stretches.
  • Mass spectrometry : For molecular weight validation (e.g., Mₐ = 221.63 g/mol) .

Q. How can researchers ensure reproducibility in synthesizing chloro-methoxyquinoline derivatives?

Strict control of stoichiometry (e.g., 1:1 molar ratio of starting materials) and reaction pH is critical. For reductive amination steps involving NaBH₃CN, maintaining a pH ≈ 6 ensures efficient imine reduction to amines without side reactions . Documenting recrystallization solvents (e.g., methanol or ethyl acetate) and purification steps (e.g., column chromatography) is also vital .

Advanced Research Questions

Q. How can crystallographic data discrepancies in chloro-methoxyquinoline derivatives be resolved?

Discrepancies in unit cell parameters or planar deviations (e.g., rms = 0.04 Å for quinoline rings) may arise from polymorphism or twin domains. For example, a study reported an inversion twin with a 0.86:0.14 domain ratio, resolved via refinement using R[F² > 2σ(F²)] = 0.037 and wR(F²) = 0.149 . Advanced techniques like high-resolution synchrotron XRD or temperature-dependent crystallography can mitigate such issues.

Q. What mechanistic insights explain regioselective substitutions in this compound?

The chloro group at position 2 is electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr). Methoxy groups at positions 3 and 8 exert steric and electronic effects: the 3-methoxy group deactivates the ring, while the 8-methoxy group directs incoming nucleophiles to the 4-position. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How do intermolecular interactions in chloro-methoxyquinoline crystals influence material properties?

Crystal packing often involves N–H⋯N hydrogen bonds and π-π stacking. For example, zig-zag layers in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline are stabilized by intermolecular hydrogen bonds along the [100] direction, with a dihedral angle of 70.22° between quinoline and methoxybenzene planes . These interactions affect solubility, melting points, and potential co-crystal formation.

Q. What strategies address low yields in multi-step syntheses of functionalized quinoline derivatives?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., imine formation before reduction) .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) can improve efficiency.
  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) during harsh reactions .

Methodological Challenges & Data Analysis

Q. How should researchers analyze conflicting data on reaction kinetics or byproduct formation?

Contradictions often arise from varying solvent polarities or temperature gradients. For example, refluxing in methanol vs. DMF can alter reaction pathways. Use:

  • Kinetic profiling : Compare rate constants under controlled conditions.
  • Byproduct characterization : Employ LC-MS or GC-MS to identify side products (e.g., over-reduced amines or dechlorinated species) .

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • DFT calculations : To map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular docking : For biological studies, predict binding affinities to target proteins (e.g., antimalarial targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.